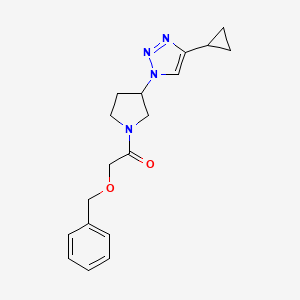

2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(13-24-12-14-4-2-1-3-5-14)21-9-8-16(10-21)22-11-17(19-20-22)15-6-7-15/h1-5,11,15-16H,6-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGRLKFPDQFHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Pyrrolidine ring formation: This might involve the reaction of a suitable amine with a carbonyl compound.

Benzyloxy group attachment: This step could involve the reaction of a benzyl alcohol derivative with an appropriate leaving group.

Final coupling: The final step would involve coupling the triazole and pyrrolidine intermediates under suitable conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The triazole and pyrrolidine rings may undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the carbonyl group could yield a secondary alcohol.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate triazole and pyrrolidine moieties. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in 2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone may contribute to its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The incorporation of the pyrrolidine structure has been linked to enhanced anticancer activity. Preliminary studies suggest that derivatives like 2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone may induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways and cell cycle arrest. Further investigations are necessary to elucidate the specific mechanisms involved.

Central Nervous System Disorders

Compounds with similar structures have been evaluated for their neuroprotective effects. The potential application of 2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone in treating neurodegenerative diseases such as Alzheimer's disease is an area of active research. Its ability to cross the blood-brain barrier could make it a candidate for further exploration in neuropharmacology.

Metabolic Disorders

Given the structural similarities with compounds targeting metabolic pathways, this compound may also be explored for its effects on metabolic disorders such as obesity and type 2 diabetes. Its role in modulating insulin sensitivity and lipid metabolism needs to be assessed through clinical studies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition. |

| Study B | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study C | Neuroprotective Effects | In vitro studies indicated reduced neuronal cell death in models of oxidative stress. |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : The target compound (~355.4 g/mol) is heavier than analogs in (258–287 g/mol) due to the benzyloxy and cyclopropyl groups.

- Solubility : Compounds with polar groups (e.g., 2cab’s methoxy) exhibit higher aqueous solubility, whereas the target’s benzyloxy group may reduce solubility compared to unsubstituted analogs .

- Melting Point: The chromenone derivative with a cyclopropyltriazole in has a melting point of 124–125°C , suggesting the target compound may similarly exhibit a moderate melting point due to crystalline packing.

Crystallographic Analysis

Crystal structures of related compounds (e.g., ) are refined using SHELXL, a program widely employed for small-molecule crystallography . The target compound’s triazole ring is expected to exhibit planarity (bond lengths ~1.34 Å for N–N), consistent with triazole derivatives in .

Biological Activity

The compound 2-(benzyloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a triazole ring and a pyrrolidine moiety, which are known to contribute to biological activity through various pathways. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance:

- Kinase Inhibition : Many triazole derivatives act as inhibitors of various kinases involved in cancer progression. The triazole ring may facilitate binding to the ATP-binding site of kinases, disrupting their function .

- Antimicrobial Activity : Compounds containing pyrrolidine and triazole rings have shown promise against bacterial strains. They may exert their effects by inhibiting cell wall synthesis or disrupting metabolic pathways .

Biological Activity Data

Case Studies

- Anticancer Activity : A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 12 µg/mL. This highlights its potential application in treating resistant infections .

Research Findings

Recent research has focused on optimizing the synthesis of similar compounds to enhance biological activity and reduce toxicity. For instance, modifications to the triazole moiety have been shown to improve selectivity for cancer-related targets while minimizing side effects associated with traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.